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Compound of Interest |

Compound Name: clAP1-IN-D19-14
Cat. No.: B1192518
Get Quote
\ J

Product Class: E3 Ubiquitin Ligase Inhibitor (RING Domain Target) Compound Code: clAP1-
IN-D19-14 (Analog of D19) CAS: 2408483-59-8|1]

Introduction: The Technical Context

Welcome to the technical support hub for clAP1-IN-D19-14. Unlike conventional SMAC
mimetics (e.g., Birinapant, LCL161) that bind the BIR3 domain to induce autoubiquitination,
D19-14 operates via a distinct mechanism: it binds the RING domain of clAP1. This
interference disrupts the dynamic interaction with E2 ubiquitin-conjugating enzymes, effectively
blocking the ligase activity rather than activating it.[2][3]

This distinction is critical for your experimental design. While SMAC mimetics often lead to
rapid clAP1 degradation, D19-14 stabilizes clAP1 but functionally cripples its ability to
ubiquitinate downstream targets like MAD1 (a c-MYC antagonist).[2] Consequently, solubility
and stability protocols must be rigorously maintained to ensure the compound remains
bioavailable to penetrate the cell and engage the RING domain without precipitating in
aqueous media.

Part 1: Solubility & Stock Preparation
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hysicochemical Profile[41[5][6][Z][8][9]

Property

Specification

Technical Note

Molecular Weight

453.58 g/mol

Moderate size; amenable to

cell penetration.

Chemical Structure

Benzo[d]thiazole-

hydrazineylidene derivative

Contains a hydrazone linkage

(critical for stability).

Primary Solvent

DMSO (Dimethyl Sulfoxide)

Solubility = 10 mM (up to 50
mM in pure DMSO).

Aqueous Solubility

Very Low (< 10 uM without aid)

Highly prone to "crashing out"
upon rapid dilution into
PBS/Media.

LogP (Predicted)

~3.5-45

Lipophilic; requires carrier
proteins (FBS) or cyclodextrins

for high-dose in vivo work.

Frequently Asked Questions (Solubility)

Q: Can | dissolve D19-14 in Ethanol? A:Not recommended. While D19-14 may show partial
solubility in ethanol, ethanol evaporates rapidly and can lead to concentration variability in

stock solutions. Furthermore, ethanol is less effective than DMSO at preventing aggregation of

this specific lipophilic scaffold during freeze-thaw cycles. Stick to anhydrous DMSO (299.9%).

Q: My compound precipitated when | added the DMSO stock to the cell culture media. Why? A:

This is a classic "solvent shock™ precipitation. D19-14 is hydrophobic.[4] When a high-

concentration DMSO drop hits aqueous media, the local DMSO concentration drops instantly,

forcing the compound out of solution before it can disperse.

e Solution: Use the "Intermediate Dilution Method" (see Protocol below).

Protocol: Optimal Stock Preparation & Dilution

Objective: Create a stable stock and dilute without precipitation.

» Weighing: Weigh D19-14 powder in a static-free environment.
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e Solubilization: Add anhydrous DMSO to achieve a 10 mM Stock. Vortex for 30 seconds.

o Visual Check: Solution should be clear yellow/orange. If cloudy, sonicate in a water bath at
37°C for 5 minutes.

o Storage: Aliquot into light-protective amber tubes (20 pL - 50 pL per tube). Store at -80°C
(preferred) or -20°C. Avoid repeated freeze-thaw (>3 cycles).

The "Intermediate Dilution" Workflow

Direct addition of 100% DMSO stock to media often fails. Use this step-down approach:

1x Final Assay
2. Dilute 1:10 (1% DMSO in Media)

into Cell Culture
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Caption: Step-wise dilution strategy to mitigate hydrophobic crashing. By prediluting to an
intermediate concentration, you allow the compound to associate with carrier proteins (if using
serum-containing media) or disperse more gently.

Part 2: Stability in Experimental Buffers
Chemical Stability Warning: The Hydrazone Linker

D19-14 contains a hydrazineylidene (hydrazone) motif.

e Acid Sensitivity: Hydrazones are susceptible to hydrolysis in acidic environments (pH < 6.0),
breaking the molecule into its benzothiazole and benzothiophene components.
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» Recommendation: Maintain experimental buffers at pH 7.2 — 7.6. Avoid using D19-14 in
acidified media or lysosomal targeting assays without validating stability first.

Frequently Asked Questions (Stability)

Q: How long is D19-14 stable in cell culture media at 37°C? A: In media containing 10% FBS,
D19-14 is stable for 24—-48 hours. The serum albumin acts as a carrier, stabilizing the
hydrophobic molecule. In serum-free media, stability drops significantly due to
aggregation/precipitation, not necessarily chemical degradation.

o Tip: If treating for >24 hours, replenish with fresh media containing the compound.

Q: Can | use D19-14 in in vivo mouse models? A: Yes, but not in pure DMSO/PBS. The
compound requires a formulation vehicle to improve bioavailability and prevent precipitation in
the bloodstream.

e Suggested Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

o Alternative: 10% DMSO + 90% (20% Sulfobutylether--Cyclodextrin in water).

Protocol: Determining the "Crash Point" (Kinetic
Solubility)

Before running an expensive screen, determine the maximum solubility in your specific buffer.

o Prepare Buffer: Aliquot 198 pL of your assay buffer (e.g., PBS or Media) into a 96-well clear
plate.

o Titrate: Add 2 pL of D19-14 DMSO stocks at increasing concentrations (e.g., 1 mM, 5 mM,
10 mM, 20 mM) to separate wells.

o Final concentrations: 10 uM, 50 uM, 100 uM, 200 uM (all at 1% DMSO).
e Incubate: Shake at room temperature for 2 hours.

e Read: Measure Absorbance at 600 nm (turbidity) or inspect under a microscope.
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¢ Result: The concentration where OD600 spikes > 0.05 over background is your Crash Point.
Do not exceed this concentration in assays.

Part 3: Biological Mechanism & Troubleshooting
Mechanism of Action: RING Domain Targeting

Understanding where D19-14 binds helps troubleshoot lack of efficacy. If you observe clAP1
degradation, you might be using a concentration that is too high (inducing off-target stress) or
confusing it with a SMAC mimetic.

CIAP1-IN-D19-14

Binds RING Domain

[ T —

Inhibitionl Complex

clAP1 (RING Domain)

Interaction BLOCKED

E2 Ubiquitin
Conjugating Enzyme

Ubiquitination
" (Normally promotes degradation)

Stabilizes

MAD1 Protein

Antagonizes/Degrades

c-MYC Oncoprotein

Reduced Levels

Tumor Suppression
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Caption: D19-14 binds the clAP1 RING domain, sterically hindering E2 enzyme recruitment.
This prevents MAD1 ubiquitination.[2][5] Stabilized MAD1 then acts to repress/degrade c-MYC.

[2]

Troubleshooting Guide

Symptom

Probable Cause

Corrective Action

No reduction in c-MYC levels

Compound precipitation

Check media for turbidity. Use
the "Intermediate Dilution"

method.

No reduction in c-MYC levels

Short incubation time

D19-14 mechanism is indirect
(via MAD1 stabilization).
Extend treatment to 12—-24

hours.

Unexpected clAP1

degradation

Off-target toxicity / Stress

Verify concentration is < 50
UM. High doses may trigger

non-specific proteotoxic stress.

Loss of activity after storage

Hydrolysis of hydrazone

Check storage pH. Ensure
stock was kept at -20°C/-80°C

and anhydrous.
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o Key Data: Biological activity summary and solvent comp

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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